
2-Oxothiolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxothiolane-3-carboxylic acid: thiophene-2-carboxylic acid ) is an organic compound with the chemical formula SC₄H₃CO₂H. It belongs to the class of mono carboxylic acids derived from thiophene. Another related compound is thiophene-3-carboxylic acid .
Méthodes De Préparation
a. Synthetic Routes:
Oxidation Method: Thiophene-2-carboxylic acid can be synthesized by oxidizing either or, more practically, .
- The oxidation reaction typically occurs in the presence of suitable oxidizing agents.
- Industrial-scale production methods may involve optimized conditions for the oxidation process.
Analyse Des Réactions Chimiques
Thiophene-2-carboxylic acid participates in various reactions:
Double Deprotonation: Upon treatment with , it undergoes double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for synthesizing many 5-substituted derivatives.
Coupling Reactions and Olefinations: Researchers have extensively studied thiophene-2-carboxylic acid as a substrate in coupling reactions and olefinations.
Applications De Recherche Scientifique
Suprofen: Derived from thiophene-2-carboxylic acid, serves as the active ingredient in certain eye drops.
Medicinal Chemistry: Researchers explore its potential in drug development due to its unique structure and reactivity.
Mécanisme D'action
- The exact mechanism by which thiophene-2-carboxylic acid exerts its effects depends on specific applications. It may interact with molecular targets or pathways relevant to its intended use.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlighting its distinct features, thiophene-2-carboxylic acid stands out among related compounds.
Similar Compounds: While not exhaustive, some similar compounds include other thiophene derivatives and carboxylic acids.
Propriétés
Numéro CAS |
222046-78-8 |
|---|---|
Formule moléculaire |
C5H6O3S |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
2-oxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O3S/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7) |
Clé InChI |
JKAKOESBBJMHMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=O)C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


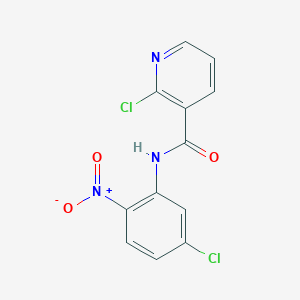
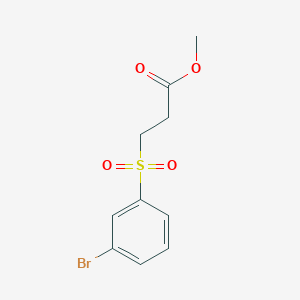
![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)
![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
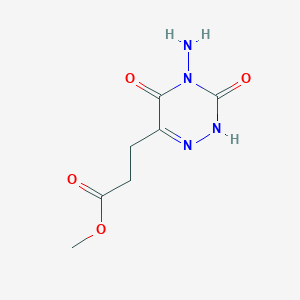
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)

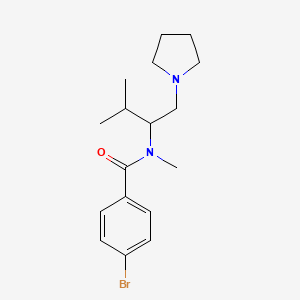

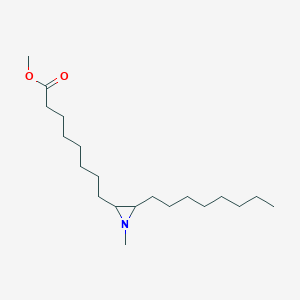
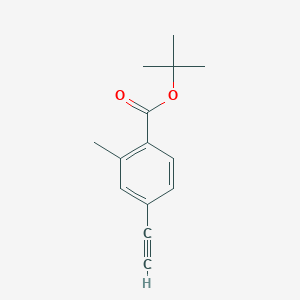
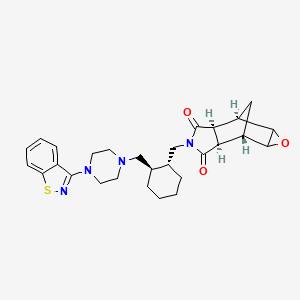
![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)
![5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)
